Hex-2-en-1-yl pentanoate

Flavor chemistry Sensory science Food additive specification

Hex-2-en-1-yl pentanoate as the (E)-2 isomer delivers a unique sensory profile of green-apple, banana, pineapple, and cognac/winey complexity—absent in the (Z)-3 isomer (FEMA 3936). FEMA 3935 / JECFA 1379 designation ensures regulatory certainty for U.S. and international food flavor applications. Its higher logP (4.17) improves flavor retention in high-fat matrices such as confectionery fats and baked goods. Insist on the (E)-2 isomer to avoid sensory deviation and non-compliance. Request technical data and a competitive quote.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B15158438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-en-1-yl pentanoate
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC=CCCC
InChIInChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3
InChIKeyWDXAMNXWZLXISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-2-en-1-yl Pentanoate: Procurement-Specification Guide for (E)-2-Hexenyl Valerate


Hex-2-en-1-yl pentanoate (synonyms: (E)-2-hexenyl valerate, trans-2-hexenyl valerate, CAS 56922-74-8) is a C11 fatty acid ester with the molecular formula C11H20O2 and molecular weight 184.28 g/mol . It is a colorless clear liquid with a specific gravity range of 0.873–0.879 at 25 °C and refractive index of 1.431–1.438 at 20 °C . Classified as an aliphatic unsaturated ester, it is distinguished by the presence of an (E)-configured double bond at the C2–C3 position of its hexenyl moiety . This compound is listed in the FDA Substances Added to Food inventory (formerly EAFUS) and holds FEMA GRAS designation number 3935, as well as JECFA Flavor Number 1379 [1].

Why Hex-2-en-1-yl Pentanoate Cannot Be Interchanged with Generic Hexenyl Esters


Generic substitution among hexenyl esters is technically unsound due to the compound-specific interplay of three structural variables that independently determine sensory character, regulatory standing, and formulation compatibility: (1) double-bond position and geometry (E-2 vs. Z-3 configuration), (2) acyl chain length (C5 valerate vs. C4 butyrate vs. C3 propionate), and (3) stereochemical purity of the (E)-isomer. The (E)-2-hexen-1-yl pentanoate scaffold produces a signature odor profile characterized by green-apple, banana, pineapple, and cognac/winey nuances at 1–10% dilution in dipropylene glycol [1], which differs markedly from the odor of (Z)-3-hexenyl valerate (FEMA 3936) described as 'heavy green' with fresh, unripe fruity notes lacking the winey/cognac complexity . Additionally, regulatory divergence is demonstrated by separate FEMA numbers (3935 for the (E)-2 isomer vs. 3936 for the (Z)-3 isomer) and distinct JECFA designations, confirming that these isomers are evaluated and approved as chemically distinct flavoring substances under U.S. and international food additive frameworks [2]. Procurement without stereochemical and regiochemical specification introduces uncontrolled sensory variation and potential regulatory non-compliance.

Hex-2-en-1-yl Pentanoate (E-Isomer): Quantitative Differentiation Evidence for Scientific Procurement


Double-Bond Position Isomer Comparison: (E)-2-Hexenyl Valerate vs. (Z)-3-Hexenyl Valerate

The (E)-2-hexen-1-yl pentanoate isomer (target compound, CAS 56922-74-8) exhibits a measurably higher logP (4.17) compared to the (Z)-3-hexenyl valerate isomer (CAS 35852-46-1, logP = 4.01), a difference of +0.16 logP units . This increased lipophilicity predicts differential partitioning behavior in emulsion-based food and fragrance formulations. Sensory evaluation at standardized dilutions reveals distinct descriptor profiles: the (E)-2 isomer is characterized at 10% in dipropylene glycol as 'green, fruity, apple, banana, pineapple, cognac, estery, unripe, winey' , whereas the (Z)-3 isomer is described at 100% concentration as 'heavy green with an estry fresh fruity nuance of apple, pear, grape, banana and kiwi' lacking the cognac and winey complexity .

Flavor chemistry Sensory science Food additive specification

Acyl Chain Length Differentiation: C5 Valerate vs. C4 Butyrate and C3 Propionate Analogs

Hex-2-en-1-yl pentanoate (C11, C5 acyl chain) is distinguished from shorter-chain analogs by both physicochemical and sensory parameters. The C5 valerate ester (target compound) has a molecular weight of 184.28 g/mol and boiling point of 70.0 °C at 1.00 mm Hg . The C4 butyrate analog (trans-2-hexenyl butyrate, CAS 53398-83-7, C10H18O2) has a lower molecular weight (170.25 g/mol) and higher boiling point of 190 °C at atmospheric pressure [1]. The C3 propionate analog (trans-2-hexenyl propionate, CAS 53398-80-4, C9H16O2) has an even lower molecular weight (156.22 g/mol). Taste threshold characterization indicates that trans-2-hexenyl butyrate is effective at 1–10 ppm with 'green, oily, fresh fruity' character [1], whereas the target valerate ester is characterized at 1–5 ppm for flavor applications with 'waxy green fruity apple, pear and pineapple with a slight waxy floral aftertaste' [2]. This increasing waxy/floral character with extended acyl chain length is consistent with the established structure-odor relationship in homologous ester series.

Flavor formulation Structure-odor relationship Volatile ester chemistry

Regulatory and Purity Specification: Commercial Grade Comparison (E-Isomer Assay Range)

Commercial (E)-2-hexen-1-yl pentanoate is supplied with an assay specification of 93.00–100.00% (sum of isomers) and a maximum acid value of 3.00 mg KOH/g . In comparison, the (Z)-3 isomer is supplied with a tighter assay range of 97.00–100.00% and a lower maximum acid value of 1.00 mg KOH/g . The (E)-2 isomer carries FEMA GRAS designation 3935 (published in FEMA GRAS Publication No. 19) and JECFA Flavor Number 1379 [1]. The (Z)-3 isomer holds a separate FEMA designation (3936) [2]. The divergence in acid value specifications (3.00 vs. 1.00 mg KOH/g max) indicates that the (E)-2 isomer commercial supply may contain slightly higher residual free acid content, which can influence formulation pH and ester stability in aqueous systems.

Food additive compliance Flavor regulatory affairs Quality specification

Physical Property Differentiation for Formulation Compatibility: Density and Refractive Index

The (E)-2-hexen-1-yl pentanoate isomer exhibits a specific gravity range of 0.873–0.879 at 25 °C and refractive index of 1.431–1.438 at 20 °C . The (Z)-3-hexenyl valerate isomer has a specific gravity of 0.879–0.885 at 25 °C and refractive index of 1.432–1.438 at 20 °C . The (E)-2 isomer is less dense by approximately 0.006 g/mL (midpoint comparison: 0.876 vs. 0.882). Vapor pressure at 25 °C is 0.046400 mm Hg for the (E)-2 isomer versus 0.045800 mm Hg for the (Z)-3 isomer —a difference of 0.0006 mm Hg. Flash point differs by 22 °F (170 °F for (E)-2 isomer vs. 192 °F for (Z)-3 isomer, TCC method) . LogP (o/w) is 4.17 for the (E)-2 isomer versus 4.01 for the (Z)-3 isomer .

Flavor formulation Quality control Physical property specification

Hex-2-en-1-yl Pentanoate (E-Isomer): Validated Research and Industrial Application Scenarios


Apple, Pear, and Pineapple Flavor Formulations Requiring Winey/Cognac Top-Notes

Based on organoleptic evidence showing that (E)-2-hexen-1-yl pentanoate delivers 'green, estry, fruity, apple, green banana and pineapple with slight cognac and winey nuances' at 1–10% dilution , this compound is specifically indicated for flavor formulations where a winey/cognac complexity is required. The (Z)-3 isomer lacks these winey nuances and provides only a 'heavy green with estry fresh fruity nuance' , making it unsuitable for applications requiring the characteristic fermented-fruit top-note. Recommended usage levels are up to 5% in fragrance concentrate [1], with flavor applications typically at 1–5 ppm .

High-Lipophilicity Food Matrix Applications (Emulsions, Baked Goods, Confectionery Fats)

The measured logP difference of +0.16 for the (E)-2 isomer (logP = 4.17) compared to the (Z)-3 isomer (logP = 4.01) indicates superior partitioning into lipid phases. This property is directly relevant for flavor retention in high-fat food matrices such as confectionery fats, baked goods, and oil-based emulsions, where higher logP correlates with slower release and extended flavor longevity. Additionally, the lower boiling point at reduced pressure (70 °C at 1 mm Hg ) compared to shorter-chain butyrate analogs influences volatility during thermal processing, affecting flavor carry-through in baked applications.

Regulatory-Compliant Food Flavoring under FEMA GRAS 3935 and JECFA 1379

Procurement for food and beverage applications in U.S. and international markets requires verification of regulatory standing. (E)-2-hexen-1-yl pentanoate is explicitly listed in the FDA EAFUS inventory under FEMA 3935 with JECFA Flavor Number 1379 [1]. The (Z)-3 isomer is regulated separately under FEMA 3936 [2]. For applications requiring documentation of GRAS status or JECFA evaluation, only the specifically designated isomer with the correct FEMA number is compliant. The commercial assay specification of 93–100% should be verified against intended use requirements for food-grade flavoring agents.

Fragrance Applications Requiring Controlled Lipophilicity and Flash Point Classification

The physical property profile—logP of 4.17, specific gravity of 0.873–0.879 at 25 °C, flash point of 170 °F (TCC) —positions (E)-2-hexen-1-yl pentanoate for fragrance formulations where moderate lipophilicity is needed for fixative properties without exceeding volatile organic compound (VOC) thresholds. The flash point of 170 °F places this compound in a higher flash point category compared to more volatile esters, affecting shipping classification and storage requirements. The waxy-floral aftertaste characteristic is less desirable in fine fragrance top-notes but advantageous in functional fragrance applications (e.g., household products) where persistence is valued.

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